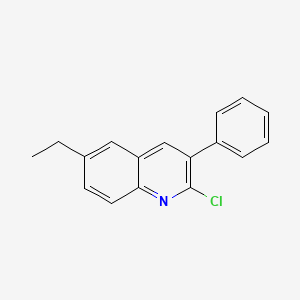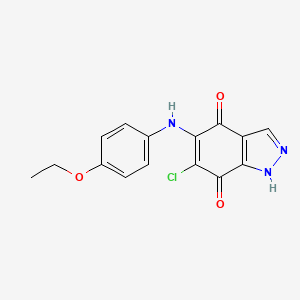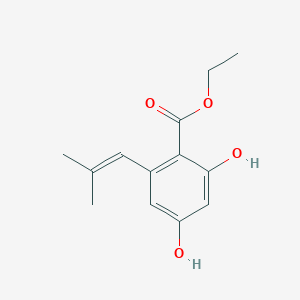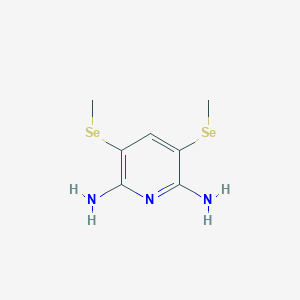![molecular formula C17H20O3 B12623838 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene CAS No. 919355-95-6](/img/structure/B12623838.png)
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is an organic compound with the molecular formula C16H20O3. It is a derivative of benzene, featuring three methoxy groups and a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene typically involves the methylation of 1,2,3-trihydroxy-5-[(4-methylphenyl)methyl]benzene. This process can be achieved using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzaldehyde or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]cyclohexane.
Substitution: Formation of 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]nitrobenzene or 1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]halobenzene.
科学研究应用
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic ring can interact with enzymes and receptors, modulating their function.
相似化合物的比较
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the 4-methylphenylmethyl group, making it less complex.
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but with a methyl group instead of the 4-methylphenylmethyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of the 4-methylphenylmethyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene is unique due to the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
919355-95-6 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O3/c1-12-5-7-13(8-6-12)9-14-10-15(18-2)17(20-4)16(11-14)19-3/h5-8,10-11H,9H2,1-4H3 |
InChI 键 |
VZQFHNJGHUPGJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)



![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)


![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
